Commercial availability of 3-Oxoisoindolin-5-ylboronic acid
Commercial availability of 3-Oxoisoindolin-5-ylboronic acid
An In-Depth Technical Guide to the Commercial Availability and Application of 3-Oxoisoindolin-5-ylboronic Acid
A Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxoisoindolin-5-ylboronic acid has emerged as a pivotal structural motif and a versatile synthetic intermediate in modern medicinal chemistry. Its prevalence in the architecture of targeted therapeutics, particularly in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs), has made its reliable sourcing a critical parameter for drug discovery pipelines. This guide provides a comprehensive overview of the commercial landscape for this key building block, details its fundamental physicochemical properties, outlines common synthetic and analytical methodologies, and illustrates its practical application in the synthesis of complex, biologically active molecules.
Part 1: Sourcing and Commercial Availability
The accessibility of high-purity starting materials is a foundational requirement for any synthetic chemistry program. 3-Oxoisoindolin-5-ylboronic acid is readily available from a variety of specialized chemical suppliers, catering to needs ranging from discovery-scale research to process development.
Comparative Supplier Analysis
Selecting a supplier often involves a trade-off between cost, purity, lead time, and available documentation (e.g., Certificate of Analysis). Below is a summary of representative commercial sources for 3-Oxoisoindolin-5-ylboronic acid and its common derivatives.
Table 1: Overview of Commercial Suppliers for 3-Oxoisoindolin-5-ylboronic Acid and Related Analogs
| Compound Name | Representative Supplier(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (1-Oxoisoindolin-5-yl)boronic acid | Vulcanchem[1], BLD Pharm[2] | 1346526-56-4 | C₈H₈BNO₃ | 176.97 |
| (2-Methyl-3-oxoisoindolin-5-yl)boronic acid | BLD Pharm[3] | 1260433-38-2 | C₉H₁₀BNO₃ | 190.99 |
| (3-Oxo-2-phenylisoindolin-5-yl)boronic acid | BLD Pharm[4] | N/A | C₁₄H₁₂BNO₃ | 253.06 |
Note: This table is for informational purposes. Researchers should always confirm availability, purity specifications, and pricing directly with vendors as these are subject to change.
Part 2: Scientific Profile: Synthesis, Properties, and Quality Assurance
A deep understanding of a building block's synthesis and chemical behavior is essential for its effective use. Boronic acids, in general, are valued for their stability, low toxicity, and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions.[5]
Synthetic Strategy: Palladium-Catalyzed Borylation
The most prevalent and efficient method for synthesizing aryl boronic acids is the Suzuki-Miyaura cross-coupling reaction.[5] This typically involves the reaction of a halogenated precursor with a diboron reagent in the presence of a palladium catalyst and a base.
Diagram 1: General Synthetic Pathway
Caption: Palladium-catalyzed borylation of a halo-isoindolinone followed by hydrolysis.
Causality Behind Experimental Choices:
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Catalyst: Palladium complexes with bulky phosphine ligands like Pd(dppf)Cl₂ are chosen to facilitate the oxidative addition of the aryl halide and prevent catalyst decomposition.
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Boron Source: Bis(pinacolato)diboron is widely used due to its stability, ease of handling, and the formation of a stable boronate ester intermediate that can be easily purified and stored.
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Base: A mild base like potassium acetate (KOAc) is sufficient to facilitate the transmetalation step without promoting unwanted side reactions.
Physicochemical Data
The physical and chemical properties of a compound dictate its handling, storage, and reaction conditions.
Table 2: Key Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (1-oxo-2,3-dihydroisoindol-5-yl)boronic acid | [1] |
| Molecular Formula | C₈H₈BNO₃ | [1] |
| Molecular Weight | 176.97 g/mol | [1] |
| Appearance | White to off-white solid | General Supplier Data |
| SMILES | B(C1=CC2=C(C=C1)C(=O)NC2)(O)O | [1] |
| Storage | Ambient temperature, desiccate | [1] |
Protocol: Quality Control and Characterization (Self-Validating System)
To ensure the integrity of experimental results, the identity and purity of the starting material must be rigorously confirmed.
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Structural Confirmation (NMR):
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Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).
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Acquire ¹H and ¹³C NMR spectra. The proton spectrum should show characteristic aromatic signals corresponding to the substituted benzene ring and aliphatic signals for the isoindolinone methylene protons. The number of signals and their integrations in the ¹H NMR and the chemical shifts in the ¹³C NMR should be consistent with the expected structure.
-
-
Purity Assessment (LC-MS):
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Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
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Inject the sample onto an HPLC system coupled with a mass spectrometer.
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The HPLC chromatogram (typically monitoring at 254 nm) should show a single major peak, allowing for the calculation of purity as a percentage of the total peak area.
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The mass spectrum should display a prominent ion corresponding to the [M+H]⁺ or [M-H]⁻ of the compound, confirming its molecular weight.
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Part 3: Application in a Drug Discovery Workflow
The true value of 3-Oxoisoindolin-5-ylboronic acid is realized in its role as a versatile coupling partner for constructing more elaborate molecules. Its application is particularly notable in the synthesis of kinase inhibitors and PROTACs, where the isoindolinone moiety often serves as a crucial E3 ligase-binding element, mimicking thalidomide and its derivatives.
Workflow: Synthesis of a PROTAC Precursor via Suzuki Coupling
This workflow demonstrates the coupling of the boronic acid "head" group to a linker, a common initial step in building a PROTAC molecule.
Diagram 2: Experimental Workflow for Suzuki Coupling
Caption: Step-by-step workflow for a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust, field-proven method for the carbon-carbon bond formation essential for linking the isoindolinone core to other parts of a target molecule.[5][6][7]
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Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, combine 3-Oxoisoindolin-5-ylboronic acid (1.2 equivalents), the desired aryl halide-containing linker (1.0 equivalent), and potassium carbonate (2.0 equivalents).
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Solvent Addition: Add a degassed solvent mixture, typically a 4:1 to 10:1 ratio of an organic solvent like 1,4-dioxane to water.
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Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
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Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents).
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Heating and Monitoring: Heat the reaction mixture to 80-100 °C. The reaction progress should be monitored periodically (e.g., every 2 hours) by thin-layer chromatography (TLC) or LC-MS to track the consumption of the limiting aryl halide.
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Aqueous Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product into an organic solvent such as ethyl acetate (3x).
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Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude material is then purified using flash column chromatography on silica gel to yield the pure coupled product.
Trustworthiness through In-Process Controls: The reliability of this protocol is ensured by monitoring the reaction's progress with LC-MS. This allows for precise determination of the reaction endpoint, preventing the formation of degradation byproducts from prolonged heating and ensuring optimal yield. Final product identity and purity must be confirmed via NMR and LC-MS as described in the quality control section.
Conclusion
3-Oxoisoindolin-5-ylboronic acid stands as a commercially accessible and synthetically powerful building block for drug discovery. Its utility in established coupling methodologies like the Suzuki-Miyaura reaction provides a reliable and efficient path to novel and complex molecular architectures.[7] A thorough understanding of its sourcing, handling, and reactivity is indispensable for research teams aiming to leverage this privileged scaffold in the design of next-generation therapeutics. This guide serves as a foundational resource to empower scientists in making informed decisions for their research and development endeavors.
References
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Silva, F. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5933. Available from: [Link]
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Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 192, 112192. Available from: [Link]
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Gomba, L., et al. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules. Journal of Computer-Aided Molecular Design, 36(1), 1-16. Available from: [Link]
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Chen, Y., et al. (2018). Synthesis, saccharide-binding and anti-cancer cell proliferation properties of arylboronic acid derivatives of indoquinolines. Bioorganic & Medicinal Chemistry Letters, 28(18), 3073-3077. Available from: [Link]
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HSD, H., et al. (2024). Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. Pharmaceuticals, 17(1), 85. Available from: [Link]
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Pospisil, J., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. RSC Medicinal Chemistry. Available from: [Link]
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Wang, X., et al. (2019). Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(19), 126626. Available from: [Link]
Sources
- 1. (1-Oxoisoindolin-5-YL)boronic acid (1346526-56-4) for sale [vulcanchem.com]
- 2. 1-oxoisoindolin-5-ylboronic acid|BLD Pharm [bldpharm.com]
- 3. 1260433-38-2|(2-Methyl-3-oxoisoindolin-5-yl)boronic acid|BLD Pharm [bldpharm.com]
- 4. (3-Oxo-2-phenylisoindolin-5-yl)boronic acid|BLD Pharm [bldpharm.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imtm.cz [imtm.cz]
- 7. pdf.benchchem.com [pdf.benchchem.com]
